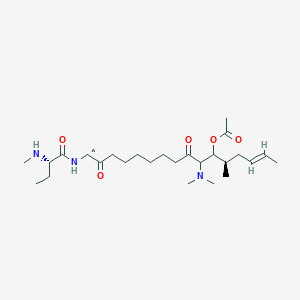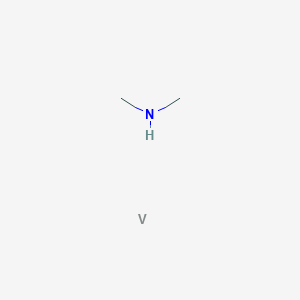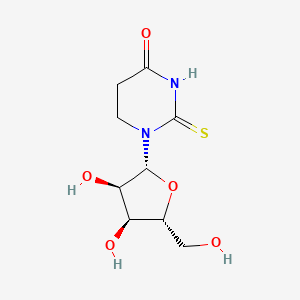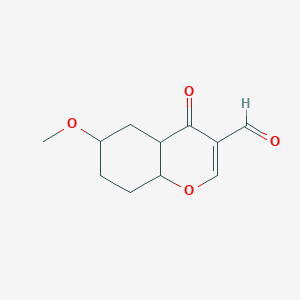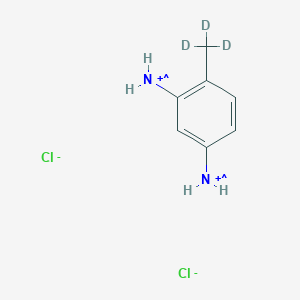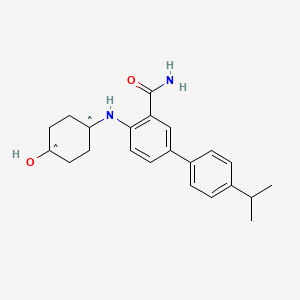
CID 156588658
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This protein is upregulated in many stress conditions that disturb endoplasmic reticulum homeostasis . It plays a crucial role in regulating biological functions, including chaperoning cellular proteins in the endoplasmic reticulum lumen, maintaining calcium homeostasis, and modulating immune system function .
Métodos De Preparación
The preparation of glucose-regulated protein 94 involves recombinant DNA technology. The gene encoding glucose-regulated protein 94 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast . The host cells are cultured under conditions that induce the expression of glucose-regulated protein 94, and the protein is subsequently purified using affinity chromatography techniques .
Análisis De Reacciones Químicas
Glucose-regulated protein 94 undergoes various chemical reactions, including phosphorylation and glycosylation . Phosphorylation occurs on serine, threonine, and tyrosine residues, which can affect the protein’s subcellular localization and function . Glycosylation, on the other hand, involves the addition of carbohydrate moieties to specific asparagine residues, which can influence the protein’s stability and interactions with other molecules .
Aplicaciones Científicas De Investigación
Glucose-regulated protein 94 has numerous scientific research applications, particularly in the fields of cancer biology and immunology . It is involved in the folding and assembly of several secreted and membrane client proteins, making it a critical player in maintaining cellular homeostasis . In cancer research, glucose-regulated protein 94 is studied for its role in promoting tumor cell survival and modulating the immune response . It is also a potential therapeutic target for monoclonal antibody cancer therapy .
Mecanismo De Acción
The mechanism of action of glucose-regulated protein 94 involves its function as a molecular chaperone . It physically interacts with and directs the folding and assembly of client proteins in the endoplasmic reticulum lumen . Additionally, glucose-regulated protein 94 plays a role in maintaining calcium homeostasis and modulating immune system function . It interacts with various molecular targets, including toll-like receptors, integrins, and insulin-like growth factor receptors .
Comparación Con Compuestos Similares
Glucose-regulated protein 94 is similar to other members of the heat shock protein 90 family, such as heat shock protein 90 alpha and heat shock protein 90 beta . glucose-regulated protein 94 is unique in its ability to function as a molecular chaperone in the endoplasmic reticulum and its involvement in maintaining calcium homeostasis . Additionally, glucose-regulated protein 94 has distinct roles in modulating the immune response and promoting tumor cell survival .
Propiedades
Fórmula molecular |
C22H26N2O2 |
|---|---|
Peso molecular |
350.5 g/mol |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,24-25H,8-11H2,1-2H3,(H2,23,26) |
Clave InChI |
VYRIIPJFNXCIBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N[C]3CC[C](CC3)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


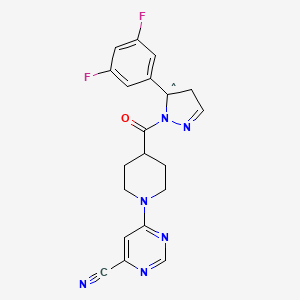

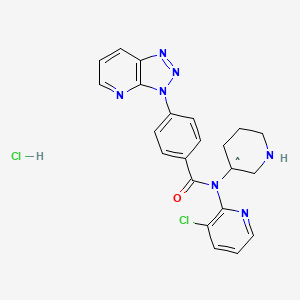
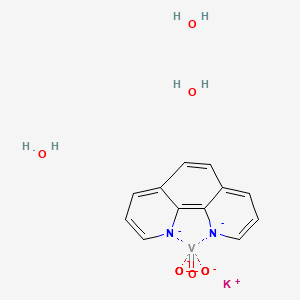
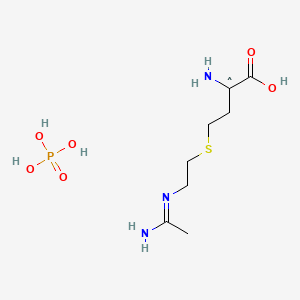
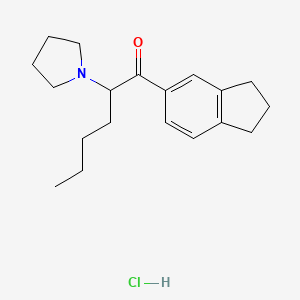
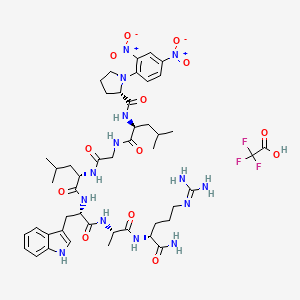
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15133881.png)
